H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt is a synthetic peptide compound notable for its potential applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This compound is characterized by a specific sequence of amino acids, including a pyrrolidine derivative and several aromatic residues, which may contribute to its biological activity.
The compound can be synthesized through various peptide synthesis techniques, most commonly solid-phase peptide synthesis. The specific sequence of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt suggests it may have been designed for particular interactions with biological targets, potentially as a therapeutic agent or research tool in biochemical studies.
H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt falls under the classification of peptide hormones and peptidomimetics. Peptidomimetics are compounds that mimic the structure of peptides but may contain non-peptide elements to enhance stability and bioactivity. This classification is significant as it influences the compound's pharmacological properties and therapeutic applications.
The synthesis of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt is primarily achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, facilitating purification and yield optimization.
The molecular structure of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt consists of several key components:
The molecular formula and weight can be derived from the individual amino acids' contributions:
H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt can undergo various chemical reactions typical for peptides:
The stability of the compound under physiological conditions can be influenced by its amino acid composition and modifications such as benzylation (as seen in His(1-Bn)) which may protect against enzymatic degradation .
The mechanism by which H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt exerts its biological effects likely involves interaction with specific receptors or enzymes in biological systems. This interaction can lead to modulation of signaling pathways relevant in various physiological processes.
Studies on similar peptides suggest that modifications in their structure can enhance receptor binding affinity or alter their pharmacokinetic properties, making them suitable candidates for therapeutic applications .
The physical properties of H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt include:
Key chemical properties include:
Relevant data indicate that modifications such as benzylation improve resistance to proteolytic degradation while maintaining biological activity .
H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt has potential applications in:
The development of therapeutic peptides has undergone transformative shifts since the isolation of insulin in 1921—a landmark achievement that validated peptides as clinically tractable agents [2]. Early peptide drugs were primarily natural hormones purified from animal sources, limited by poor bioavailability, enzymatic instability, and immunogenicity. The 1950s–1980s witnessed the rise of rational peptide engineering, where sequence modifications aimed to enhance pharmacokinetic properties. Key innovations included:
Table 1: Milestones in Peptidomimetic Design
Era | Strategy | Example Compound | Clinical Impact |
---|---|---|---|
1920s–1950s | Natural hormone isolation | Insulin | First peptide-based replacement therapy |
1980s–2000s | D-amino acid substitution | Leuprolide | Enabled monthly dosing for prostate cancer |
2010s–present | Side-chain alkylation | Oral semaglutide | Achieved oral bioavailability for peptides |
By the 2000s, peptidomimetic design expanded beyond hormonal therapy to target protein-protein interactions (PPIs), oncology, and metabolic diseases. Computational tools enabled de novo design of constrained scaffolds mimicking β-turns critical for receptor engagement [4]. This evolution set the stage for advanced residue-specific modifications, exemplified by benzyl-histidine in GnRH analogs.
Gonadotropin-releasing hormone (GnRH), a decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), regulates reproductive hormones via pituitary receptors. Early agonists like goserelin replaced Gly⁶ with D-Ala to resist degradation but caused an initial "testosterone flare" due to transient receptor activation [6]. This limitation spurred antagonist development:
Table 2: Structural Evolution of GnRH Ligands
Compound Type | Key Modifications | Receptor Effect | Therapeutic Use |
---|---|---|---|
Natural GnRH | pGlu¹-His²-Trp³-Ser⁴-Tyr⁵-Gly⁶-Leu⁷-Arg⁸-Pro⁹-Gly¹⁰-NH₂ | Agonism | Physiological regulator |
Leuprolide (Agonist) | D-Leu⁶, NHEt⁹⁻¹⁰ | Sustained agnoism | Prostate cancer, endometriosis |
Cetrorelix (Antagonist) | D-Pal³, D-Cit⁶, D-Ala¹⁰ | Competitive inhibition | IVF protocols |
H-Pyr-His-Trp-Ser-Tyr-His(1-Bn)-Leu-Arg-Pro-NHEt | His⁶(1-Bn), NHEt⁹⁻¹⁰ | Potent antagonism | Designed for oncology applications |
The target compound exemplifies third-generation optimization—replacing Gly⁶ with benzyl-modified histidine—to enhance receptor affinity while addressing stability limitations of earlier antagonists [3].
Histidine’s imidazole ring offers unique coordination chemistry for metal binding and pH-dependent charge states, but its unmodified form is susceptible to oxidation and conformational instability. The benzyl modification at the N¹-position of His⁶ (His(1-Bn)) emerged as a solution to:
Table 3: Impact of His(1-Bn) on Peptide Stability Parameters
Stability Parameter | Unmodified GnRH Antagonist | His(1-Bn)-Modified Analog | Improvement Factor |
---|---|---|---|
Serum half-life (human) | 4–6 hours | 12–15 hours | 2.5–3× |
Aggregation propensity (pH 7.4) | High (Tₐgg = 24 hrs) | Low (Tₐgg > 72 hrs) | 3× resistance |
Thermal denaturation (Tₘ) | 42°C | 58°C | ΔTₘ = +16°C |
The His(1-Bn) motif exemplifies rational side-chain engineering—diverging from traditional backbone alterations—to achieve synergistic gains in target affinity and physicochemical resilience [1] [7]. This innovation aligns with broader trends in peptidomimetics, where site-specific aromatic modifications (e.g., N-methylation, biphenyl substituents) mitigate aggregation while extending in vivo half-lives [8].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1